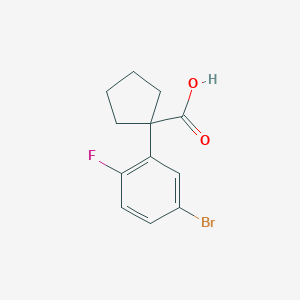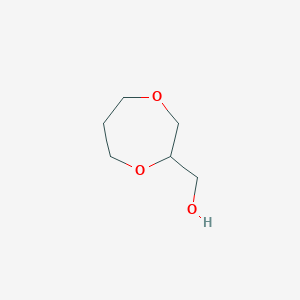
1,4-Dioxepan-2-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxepan-2-ylmethanol is an organic compound with the molecular formula C₆H₁₂O₃ It is a cyclic ether with a hydroxymethyl group attached to the second carbon of the dioxepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxepan-2-ylmethanol can be synthesized through the regioselective oxidation of 3-(2-hydroxyethoxy)propan-1-ol. Under basic conditions, when 3-(2-hydroxyethoxy)propan-1-ol is oxidized using oxoammonium salts, a quantitative oxidative esterification occurs, resulting in a regioselective lactone ring closure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and catalysts to achieve the desired product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxepan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxoammonium salts are commonly used for the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted ethers and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxepan-2-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of 1,4-Dioxepan-2-ylmethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxepan-2-one: A lactone derivative with similar structural features.
1,5-Dioxepan-2-one: Another lactone with a different ring size but similar reactivity.
Uniqueness
1,4-Dioxepan-2-ylmethanol is unique due to its specific ring structure and the presence of a hydroxymethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized compounds and materials.
Eigenschaften
Molekularformel |
C6H12O3 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
1,4-dioxepan-2-ylmethanol |
InChI |
InChI=1S/C6H12O3/c7-4-6-5-8-2-1-3-9-6/h6-7H,1-5H2 |
InChI-Schlüssel |
MUONEGYMUDJCKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(OC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




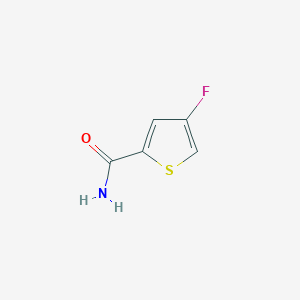

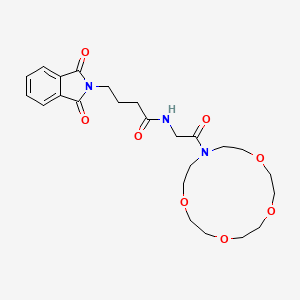
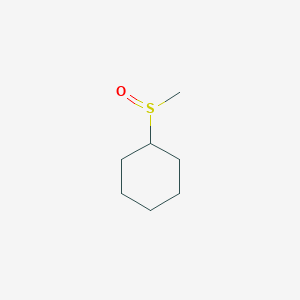
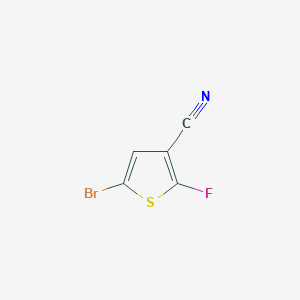


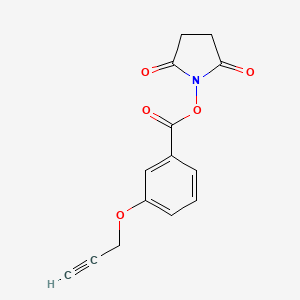
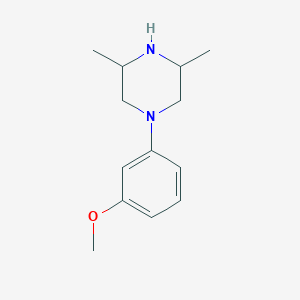
![Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B11717325.png)

